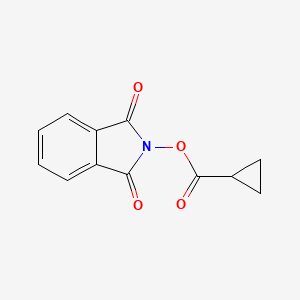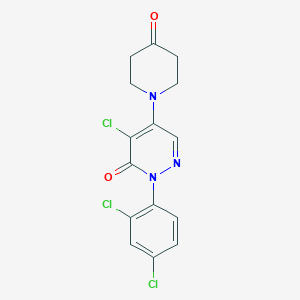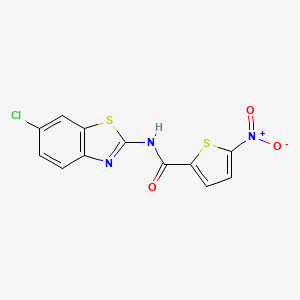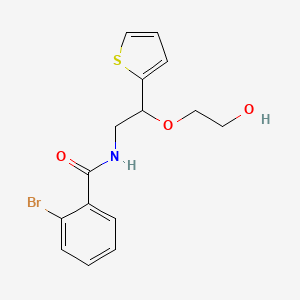
1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate” is a versatile chemical compound used in various scientific research. Its unique structure allows for diverse applications in drug discovery, material synthesis, and catalysis. It has a molecular weight of 231.21 .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For example, one study described the synthesis of phthalimide derivatives from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of “1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate” is represented by the linear formula C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-10-8-3-1-2-4-9(8)11(15)13(10)17-12(16)7-5-6-7/h1-4,7H,5-6H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The boiling point of this compound is predicted to be 384.0±25.0 °C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
N-isoindoline-1,3-dione heterocycles, which include 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate, have been used in the development of herbicides . Their unique chemical structure allows them to interact with plant physiology in a way that can inhibit growth or reproduction of unwanted plants .
Colorants and Dyes
These compounds have also found applications in the production of colorants and dyes . Their aromatic structure and carbonyl groups at positions 1 and 3 can be manipulated to produce a wide range of colors .
Polymer Additives
1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate can be used as an additive in polymer synthesis . It can enhance the properties of the polymer, such as its durability, flexibility, and resistance to environmental factors .
Organic Synthesis
This compound is used in organic synthesis due to its diverse chemical reactivity . It can participate in various reactions, enabling the efficient construction of complex molecules with various substitution patterns .
Photochromic Materials
1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate has potential applications in the development of photochromic materials . These are materials that change their color when exposed to light, and they have a wide range of applications, from eyewear to security inks .
Anticancer Agents
Some derivatives of 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate have shown potential as anticancer agents . They have been synthesized and tested for their ability to inhibit the growth of cancer cells .
Antioxidant Agents
In addition to their anticancer potential, some derivatives of this compound have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-8-3-1-2-4-9(8)11(15)13(10)17-12(16)7-5-6-7/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRFYZKZLYMXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide](/img/structure/B2560315.png)


![1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560320.png)


![(4-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560326.png)

![3-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560329.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)
